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Abstract

RG2833 (also known as RGFP109) is a potent, brain-penetrant small molecule inhibitor of
histone deacetylases (HDACSs) with marked selectivity for HDAC1 and HDAC3.[1] This
technical guide provides a comprehensive overview of RG2833, consolidating key quantitative
data, detailed experimental methodologies, and visual representations of its mechanism of
action and experimental applications. The information presented is intended to serve as a
resource for researchers investigating the therapeutic potential of RG2833 in
neurodegenerative disorders, such as Friedreich's Ataxia, and oncology.[2][3]

Core Properties and Mechanism of Action

RG2833 is a member of the pimelic diphenylamide class of HDAC inhibitors.[4] Its primary
mechanism of action involves the inhibition of Class | HDACSs, specifically HDAC1 and HDAC3,
which are crucial enzymes in the epigenetic regulation of gene expression.[2] By inhibiting
these enzymes, RG2833 leads to an increase in histone acetylation, resulting in a more
relaxed chromatin structure.[5] This "open” chromatin state allows for the transcriptional
activation of genes that may have been silenced.[6]

One of the most well-documented effects of RG2833 is its ability to increase the expression of
the frataxin (FXN) gene, which is silenced in Friedreich's Ataxia due to a GAA repeat

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b610454?utm_src=pdf-interest
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.medchemexpress.com/rg2833.html
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/401/235/cs1010bul.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7715076/
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3656936/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/401/235/cs1010bul.pdf
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3766837/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2022.958398/full
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

expansion.[4][7] By promoting histone acetylation at the FXN locus, RG2833 restores frataxin
MRNA and protein levels.[5][8]

Signaling Pathway: RG2833 Mechanism in Friedreich's
Ataxia
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Caption: Mechanism of RG2833 in restoring FXN gene expression.
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Quantitative Data

The following tables summarize the key quantitative data for RG2833 from various biochemical

and cellular assays.

ble 1: Biochemical  RG283:

Target Assay Type Value Reference(s)
HDAC1 IC50 (Cell-free) 60 NM [1][4]

HDAC3 IC50 (Cell-free) 50 nM [1][4]

HDAC1 Ki 32 nM [1114119]
HDAC3 Ki 5 nM [1][4][]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cellular Activity of RG2833
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Cell Concentration
Assay Effect Reference(s)
TypelModel Range
Friedreich's ) Dose-dependent
) Frataxin mRNA ) ]
Ataxia (FRDA) ) 1-10 uM increase in FXN [41[8]
) Upregulation
Patient PBMCs MRNA levels.
Friedreich's ] ) Increase in
_ Frataxin Protein _ _
Ataxia (FRDA) ) 1-10 uM frataxin protein [4]
) Upregulation
Patient PBMCs levels.
Diffuse Intrinsic ) ) o
) ) Cell Proliferation Significant
Pontine Glioma s ] 510 UM ] ‘ ]
uppression - suppression o
(DIPG) Cell PP H PP , _
] (MTS Assay) cell proliferation.
Lines
Induction of
Diffuse Intrinsic apoptosis
Pontine Glioma Apoptosis measured by
) 8 -10 pM [3]
(DIPG) Cell Induction cPARP and
Lines cleaved caspase
3.
Correction of
KIKI Mouse In vivo Frataxin frataxin
. 150 mg/kg - : [1][10]
Model (FRDA) Upregulation deficiency in

brain and heatrt.

YG8R FRDA

Mouse Model

In vivo Frataxin

Upregulation

100 mg/kg (s.c.)

Increased
frataxin protein
expression in the

brain.

PBMCs: Peripheral Blood Mononuclear Cells. s.c.: subcutaneous.

Experimental Protocols

This section provides detailed methodologies for key experiments involving RG2833.
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Preparation of RG2833 Stock and Working Solutions

 In Vitro Stock Solution: Prepare a high-concentration stock solution of RG2833 (e.g., 10-40
mM) in dimethyl sulfoxide (DMSO).[10][11] Store this stock solution in aliquots at -20°C or
-80°C to avoid repeated freeze-thaw cycles.[1]

 In Vitro Working Solutions: For cell-based assays, dilute the DMSO stock solution in the
appropriate cell culture medium to the final desired concentrations (e.g., 1 to 10 uM).[4]
Ensure the final DMSO concentration in the culture medium is low (typically < 0.1%) to avoid
solvent-induced cytotoxicity.

e In Vivo Formulation: For administration in animal models, RG2833 can be formulated in
various vehicles. A common formulation involves a mixture of DMSO, PEG300, Tween-80,
and saline.[1][9] For example, a solution can be prepared by sequentially adding 10%
DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Sonication or gentle warming may
be required to ensure complete dissolution.[9]

Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits and is suitable for determining the
IC50 of RG2833 against specific HDAC enzymes.
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HDAC Activity Assay Workflow

Prepare Reagents:
- Recombinant HDAC1/3 Enzyme
- RG2833 Serial Dilutions
- Assay Buffer
- Fluorogenic Substrate

Y

Plate Setup (96-well):
- Add Assay Buffer
- Add HDAC Enzyme
- Add RG2833 or Vehicle (DMSO)

Y

Pre-incubate at 37°C

Y

Initiate Reaction:
Add Fluorogenic HDAC Substrate

Y

Incubate at 37°C for 30-60 min

Y
Stop Reaction:
Add Developer Solution
(contains a protease and a broad-spectrum HDACI like TSA)

Y

Incubate at RT for 15 min

Y

Read Fluorescence
(Ex: 350-380 nm, Em: 440-460 nm)

Y

Analyze Data:
- Plot Fluorescence vs. [RG2833]
- Calculate IC50
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Caption: Workflow for a fluorometric HDAC activity assay.
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Methodology:

o Reagent Preparation: Prepare serial dilutions of RG2833 in assay buffer. The final
concentrations should span a range appropriate for IC50 determination (e.g., 1 nM to 10

UM).

o Reaction Setup: In a 96-well microplate, add the assay buffer, the recombinant HDAC1 or
HDAC3 enzyme, and the diluted RG2833 or vehicle control (DMSO).

e Enzyme Reaction: Pre-incubate the plate at 37°C for 10-15 minutes. Initiate the deacetylase
reaction by adding a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine
and a quenched fluorescent group). Incubate at 37°C for 30-60 minutes.

» Signal Development: Stop the reaction by adding a developer solution. This solution typically
contains a protease that cleaves the deacetylated substrate, releasing the fluorescent group,
and a strong HDAC inhibitor like Trichostatin A to prevent further deacetylation. Incubate at
room temperature for 15-30 minutes.

o Data Acquisition: Measure the fluorescence using a microplate reader at an excitation
wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

» Data Analysis: Plot the fluorescence intensity against the logarithm of the RG2833
concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for Frataxin and Histone Acetylation

Methodology:

e Cell Lysis: After treating cells (e.g., FRDA patient-derived fibroblasts or PBMCs) with
RG2833 for the desired time (e.g., 72 hours for frataxin protein), harvest the cells and lyse
them in RIPA buffer supplemented with protease and phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 pg) on a 4-12%
Bis-Tris polyacrylamide gel.[7][12] Transfer the separated proteins to a nitrocellulose or

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2022.836476/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8904878/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

PVDF membrane.

Immunoblotting:

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with a primary antibody overnight at 4°C. Examples include:
» Anti-Frataxin antibody (e.qg., diluted 1:1,000).[7][12]
» Anti-acetyl-Histone H3 or H4 antibody.
» Anti-total Histone H3 or a loading control like 3-actin or GAPDH.

o Wash the membrane three times with TBST.

o Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-
HRP diluted 1:7,500) for 1 hour at room temperature.[7][12]

Detection: Wash the membrane again and detect the signal using an enhanced
chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities using densitometry software and normalize the
protein of interest to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Frataxin

MRNA
Methodology:

o Cell Treatment and RNA Isolation: Treat FRDA patient-derived cells with RG2833 (e.g., 1-10
uM) for a specified period (e.g., 48 hours).[4] Isolate total RNA using a commercial kit (e.g.,
RNeasy Kit) according to the manufacturer's instructions.

o CcDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA (e.g., 50 ng) using a
reverse transcriptase Kit.[4]
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e Real-Time PCR: Perform real-time PCR using a TagMan Gene Expression Assay for human
FXN (e.g., Hs00175940 _m1) and an endogenous control gene (e.g., GAPDH).[4] The
reaction mixture typically includes the cDNA template, TagMan master mix, and the specific
gene expression assays.

o Data Analysis: Analyze the data using the comparative Ct (AACt) method to determine the
relative fold change in FXN mRNA expression in RG2833-treated samples compared to
vehicle-treated controls.

Cell Viability/Proliferation (MTT/MTS) Assay

This assay is used to assess the effect of RG2833 on cell viability and proliferation, particularly
in cancer cell lines.
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MTT/MTS Cell Viability Assay Workflow

Seed Cells in 96-well Plate

l

Incubate for 24h (Allow Adhesion)

:

Treat Cells with Serial Dilutions of RG2833

l

Incubate for 24-72h

:

Add MTT/MTS Reagent to Each Well

l

Incubate for 2-4h at 37°C

;

Add Solubilization Solution (e.g., DMSO for MTT)
(Not needed for MTS)

:

Read Absorbance
(570 nm for MTT)

:

Analyze Data:
- Plot Absorbance vs. [RG2833]
- Calculate IC50/EC50

Click to download full resolution via product page

Caption: Workflow for an MTT/MTS cell viability assay.
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Methodology:

o Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them
to adhere overnight.

o Compound Treatment: Treat the cells with a range of RG2833 concentrations for a specified
duration (e.g., 24, 48, or 72 hours). Include vehicle-only wells as a control.

e MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
or MTS reagent to each well and incubate for 2-4 hours at 37°C.[13] Live cells with active
metabolism will reduce the tetrazolium salt to a colored formazan product.

e Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a
detergent-based solution) to dissolve the formazan crystals.[13]

o Absorbance Reading: Measure the absorbance at the appropriate wavelength (around 570
nm for MTT) using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and plot it against the drug concentration to determine the 1C50 value.

Conclusion

RG2833 is a well-characterized, selective inhibitor of HDAC1 and HDAC3 with significant
preclinical evidence supporting its therapeutic potential, particularly in Friedreich's Ataxia. Its
ability to cross the blood-brain barrier and modulate gene expression makes it a valuable tool
for research in neurodegenerative diseases and oncology. The data and protocols provided in
this guide offer a foundational resource for scientists and researchers aiming to further
investigate the biological activities and therapeutic applications of RG2833.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.benchchem.com/product/b610454?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. medchemexpress.com [medchemexpress.com]
2. sigmaaldrich.com [sigmaaldrich.com]

3. DIPG-71. SELECTIVE HDAC INHIBITOR RG2833 INDUCES DIPG CELL DEATH VIA
DOWNREGULATION OF THE NFkB PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

4. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental
Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nim.nih.gov]

5. Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic
Approach for Friedreich's Ataxia - PMC [pmc.ncbi.nim.nih.gov]

6. Frontiers | Perspectives on current models of Friedreich’s ataxia [frontiersin.org]

7. Frontiers | Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional
Defect in a Novel Friedreich’s Ataxia Induced Pluripotent Stem Cell-Derived Neuronal
Reporter System [frontiersin.org]

8. apexbt.com [apexbt.com]

9. RG2833 (RGFP109) | brain-permeable HDAC1/3 inhibitor | CAS 1215493-56-3 | Buy RG-
2833 (RGFP-109) from Supplier InvivoChem [invivochem.com]

10. selleckchem.com [selleckchem.com]
11. digitalcommons.winthrop.edu [digitalcommons.winthrop.edu]

12. Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a
Novel Friedreich’s Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System -
PMC [pmc.ncbi.nlm.nih.gov]

13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [RG2833: A Technical Guide to a Selective HDAC1 and
HDACS3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610454#rg2833-as-a-selective-hdacl-and-hdac3-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610454?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

